![molecular formula C7H12O2 B2958960 (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol CAS No. 1708160-44-4](/img/structure/B2958960.png)
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is a bicyclic ether with a hydroxymethyl group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes oxidation to form cyclohexanol.
Epoxidation: Cyclohexanol is then subjected to an epoxidation reaction to produce 1,2-epoxycyclohexane.
Ring Closure: The final step involves a ring closure reaction to form the bicyclic structure of this compound.
Industrial Production Methods
While specific industrial production methods for (3-Oxabicyclo[41
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Functionalized derivatives with different substituents.
Applications De Recherche Scientifique
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane-3-methanol: A similar compound with a different substitution pattern.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: A disiloxane derivative with two bicyclic units.
Uniqueness
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-3-6-5-1-2-9-4-7(5)6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCOFGVPGTNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
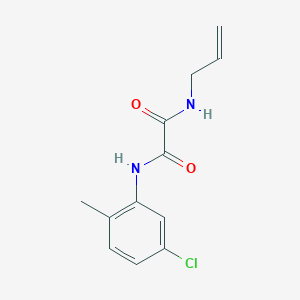
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
![3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2958885.png)
![1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2958888.png)
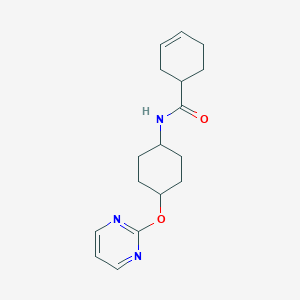
![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)
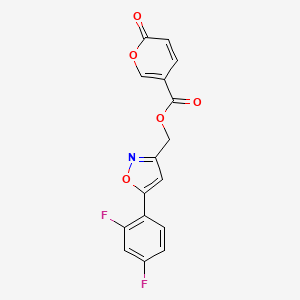
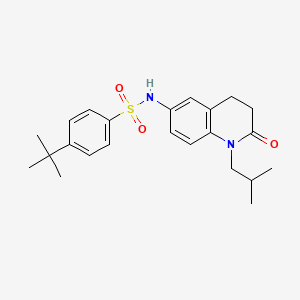
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2958893.png)
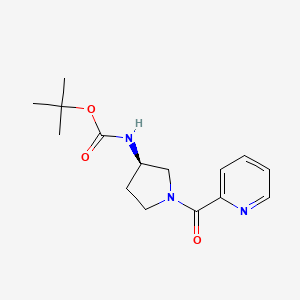
![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2958901.png)
